2,4-Dichloro-7-nitroquinazoline: A Comprehensive Technical Guide
2,4-Dichloro-7-nitroquinazoline: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential biological significance of 2,4-Dichloro-7-nitroquinazoline. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and development by consolidating available data, outlining experimental methodologies, and visualizing relevant biological pathways.
Core Chemical Properties
2,4-Dichloro-7-nitroquinazoline is a substituted quinazoline derivative with the chemical formula C₈H₃Cl₂N₃O₂. The presence of two chlorine atoms and a nitro group on the quinazoline scaffold imparts distinct chemical reactivity and potential for further functionalization, making it an interesting building block in medicinal chemistry.
Physicochemical Data
Quantitative physicochemical data for 2,4-Dichloro-7-nitroquinazoline is summarized in the table below. It is important to note that while some data for the target compound is available, other parameters are often inferred from closely related analogs due to a lack of specific experimental determination for this particular isomer.
| Property | Value | Source |
| CAS Number | 129112-65-8 | [1] |
| Molecular Formula | C₈H₃Cl₂N₃O₂ | N/A |
| Molecular Weight | 244.03 g/mol | N/A |
| Melting Point | 148-150 °C | N/A |
| Boiling Point | 250-270 °C (at 10 Torr) | N/A |
| Density (Predicted) | 1.674±0.06 g/cm³ | N/A |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | N/A |
Solubility Profile
The solubility of 2,4-Dichloro-7-nitroquinazoline in various solvents has not been extensively documented. However, based on the properties of structurally similar compounds like 2,4-dichloro-7-fluoro-6-nitroquinazoline, a general solubility profile can be anticipated.[2] The high lipophilicity suggested by its structure indicates poor solubility in aqueous solutions. It is expected to exhibit good solubility in polar aprotic organic solvents.
| Solvent Type | Predicted Solubility | Rationale |
| Aqueous | Poor | High lipophilicity and limited hydrogen bonding potential.[2] |
| Polar Aprotic (e.g., DMF, DMSO) | Good | Favorable dipole-dipole interactions.[2] |
| Non-polar Organic (e.g., Toluene, Hexane) | Moderate to Low | Dependent on specific solvent-solute interactions. |
Spectral Characterization
Expected ¹H NMR Spectrum
The proton NMR spectrum of 2,4-Dichloro-7-nitroquinazoline is expected to show distinct signals for the aromatic protons on the quinazoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro substituents.
Expected ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbons attached to the chlorine atoms and the nitro group, as well as the carbons within the heterocyclic ring, will exhibit characteristic chemical shifts.
Expected IR Spectrum
The infrared spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=N (quinazoline ring) | ~1610-1645 |
| C=C (aromatic) | ~1540-1550 |
| NO₂ (asymmetric stretch) | ~1520-1530 |
| NO₂ (symmetric stretch) | ~1320-1330 |
| C-Cl | ~700-800 |
| C-H (aromatic) | ~3080-3100 |
Expected Mass Spectrum
Mass spectrometry analysis should confirm the molecular weight of the compound. The fragmentation pattern can provide valuable structural information. For 4,7-dichloro-6-nitroquinazoline, an [M+H]⁺ peak at m/z 244.0 and 246.0 is observed, consistent with the presence of two chlorine isotopes.[3] A similar isotopic pattern would be expected for 2,4-Dichloro-7-nitroquinazoline.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 2,4-Dichloro-7-nitroquinazoline are not widely published. The following sections provide generalized methodologies based on the synthesis of related quinazoline derivatives, which can be adapted by researchers.
Synthesis of Dichloro-Nitroquinazoline Derivatives
A common synthetic route to dichlorinated nitroquinazolines involves a multi-step process starting from a substituted anthranilic acid.[3][4]
Step 1: Formation of the Quinazolinone Core A substituted 2-aminobenzoic acid is reacted with formamide at elevated temperatures to yield the corresponding quinazolin-4(3H)-one.
Step 2: Nitration The quinazolinone is then nitrated using a mixture of fuming nitric acid and sulfuric acid to introduce the nitro group onto the benzene ring portion of the molecule.
Step 3: Chlorination The final step involves the conversion of the hydroxyl group at position 4 and the hydrogen at position 2 to chlorine atoms. This is typically achieved by heating the nitroquinazolinone with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[3][4]
Illustrative Experimental Workflow for Synthesis
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or analyze as a thin film.
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Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
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Analysis: Identify the characteristic absorption bands for the functional groups present.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).
-
Acquisition: Obtain the mass spectrum, ensuring to observe the isotopic pattern for chlorine.
-
Analysis: Confirm the molecular weight and analyze the fragmentation pattern for structural elucidation.
Biological Activity and Signaling Pathways
Specific biological studies on 2,4-Dichloro-7-nitroquinazoline are not extensively reported. However, the quinazoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][5]
Anticancer Potential
Many quinazoline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and survival. A prominent target for quinazoline-based inhibitors is the Epidermal Growth Factor Receptor (EGFR).
Generalized EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives
Conclusion
2,4-Dichloro-7-nitroquinazoline represents a chemical entity with significant potential for the development of novel therapeutic agents, owing to its versatile chemical nature. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on available information and data from closely related structures. Further research is warranted to fully elucidate the specific chemical and biological properties of 2,4-Dichloro-7-nitroquinazoline and to explore its potential applications in drug discovery and development. Researchers are encouraged to use the provided methodologies as a starting point for their own investigations.
References
- 1. 2,4-dichloro-7-nitroquinazoline(129112-65-8) 1H NMR [m.chemicalbook.com]
- 2. Buy 2,4-Dichloro-7-fluoro-6-nitroquinazoline | 1007308-75-9 [smolecule.com]
- 3. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
